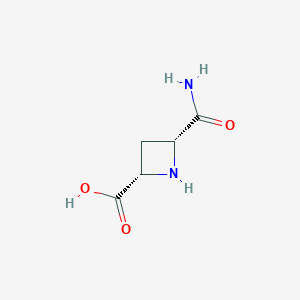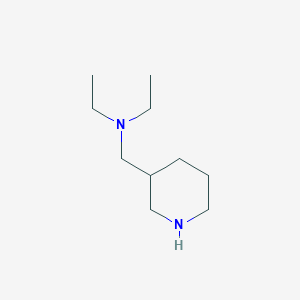
(R)-Isothipendyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-Isothipendyl is a chemical compound that belongs to the class of antihistamines. It is also known as 1-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)-2-propanol. It is used to treat various allergic reactions such as hay fever, hives, and itchy skin. The chemical structure of this compound is shown below.
作用機序
(R)-Isothipendyl works by blocking the histamine receptors in the body. Histamine is a chemical that is released by the body in response to an allergic reaction. It causes symptoms such as itching, swelling, and redness. By blocking the histamine receptors, this compound reduces the symptoms of an allergic reaction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of histamine from mast cells, which are cells that play a role in the immune system. It has also been shown to reduce the production of cytokines, which are proteins that play a role in inflammation. In addition, this compound has been shown to have a sedative effect, which can be beneficial in treating allergic reactions that cause insomnia.
実験室実験の利点と制限
(R)-Isothipendyl has several advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the role of histamine in allergic reactions. However, one limitation is that it has a sedative effect, which can affect the behavior of animals in experiments. In addition, it can have off-target effects on other receptors in the body, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of (R)-Isothipendyl. One direction is to study its potential use in treating other diseases such as asthma and COPD. Another direction is to study its off-target effects on other receptors in the body. This can help to identify potential new targets for drug development. Finally, the development of new formulations of this compound that reduce its sedative effect can improve its usefulness in treating allergic reactions.
合成法
(R)-Isothipendyl can be synthesized by the reaction of 1-(2-hydroxypropyl)piperazine with 4-(2-bromophenyl)-1-diphenylmethoxyethane. The reaction takes place in the presence of a palladium catalyst and a base. The product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
(R)-Isothipendyl has been extensively studied for its antihistamine properties. It has been shown to be effective in treating various allergic reactions in both humans and animals. It has also been studied for its potential use in treating other diseases such as asthma and chronic obstructive pulmonary disease (COPD).
特性
| { "Design of the Synthesis Pathway": "The synthesis of (R)-Isothipendyl can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2-chloro-1-(4-methylphenyl)ethanone", "2-(dimethylamino)ethyl chloride", "sodium borohydride", "sodium hydroxide", "dichloromethane", "ethanol", "hydrochloric acid", "sodium sulfate" ], "Reaction": [ "Step 1: Reduction of 2-chloro-1-(4-methylphenyl)ethanone with sodium borohydride in ethanol to give 2-chloro-1-(4-methylphenyl)ethanol", "Step 2: Conversion of 2-chloro-1-(4-methylphenyl)ethanol to 2-chloro-1-(4-methylphenyl)ethylamine by reaction with 2-(dimethylamino)ethyl chloride in dichloromethane in the presence of sodium hydroxide", "Step 3: Resolution of 2-chloro-1-(4-methylphenyl)ethylamine into (R)- and (S)-enantiomers by reaction with (R)-mandelic acid in dichloromethane", "Step 4: Conversion of (R)-2-chloro-1-(4-methylphenyl)ethylamine to (R)-Isothipendyl by reaction with thionyl chloride in dichloromethane followed by reaction with 2-(1-piperidinyl)ethanol in the presence of sodium sulfate" ] } | |
CAS番号 |
183287-73-2 |
分子式 |
C11H7F3N2O2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-([1,2,4]Triazolo[3,4-a]phthalazin-6-ylamino)ethoxy]ethanol](/img/structure/B1169494.png)
